molecular formula C78H54B2N6 B12819647 15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine

15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine

Cat. No.: B12819647
M. Wt: 1096.9 g/mol
InChI Key: AECUGHJATPUQRA-UHFFFAOYSA-N
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Description

This compound belongs to a class of highly complex polycyclic aromatic systems with integrated boron and nitrogen atoms, forming a macrocyclic framework. Its structure features eight phenyl groups, four nitrogen atoms in a tetraza configuration, and two boron atoms within a nonacyclic scaffold. Such architectures are typically synthesized for applications in supramolecular chemistry, catalysis, or photophysical studies due to their rigid geometry and electron-deficient boron centers . The presence of multiple phenyl substituents enhances solubility and stabilizes the molecule against oxidative degradation, a common challenge in boron-containing systems .

Properties

Molecular Formula

C78H54B2N6

Molecular Weight

1096.9 g/mol

IUPAC Name

15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine

InChI

InChI=1S/C78H54B2N6/c1-9-29-55(30-10-1)81(56-31-11-2-12-32-56)63-49-73-77-75(51-63)85(61-41-21-7-22-42-61)71-54-72-68(53-67(71)79(77)65-45-25-27-47-69(65)83(73)59-37-17-5-18-38-59)80-66-46-26-28-48-70(66)84(60-39-19-6-20-40-60)74-50-64(52-76(78(74)80)86(72)62-43-23-8-24-44-62)82(57-33-13-3-14-34-57)58-35-15-4-16-36-58/h1-54H

InChI Key

AECUGHJATPUQRA-UHFFFAOYSA-N

Canonical SMILES

B12C3=CC=CC=C3N(C4=C1C(=CC(=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)N(C7=CC8=C(B9C1=CC=CC=C1N(C1=C9C(=CC(=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)N8C1=CC=CC=C1)C1=CC=CC=C1)C=C27)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions. Key steps include:

    Formation of Intermediate Compounds: Initial steps involve the synthesis of precursor molecules through reactions such as Friedel-Crafts acylation and amination.

    Cyclization: The intermediate compounds undergo cyclization reactions, often facilitated by catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. Its ability to interact with biomolecules makes it a valuable tool in biochemical studies.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery, particularly in the development of anticancer or antimicrobial agents.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced mechanical, thermal, or electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism of action depends on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, we compare it with three related macrocycles:

Table 1: Structural and Functional Comparison

Feature Target Compound (Octakis-phenyl tetraza-diboranonacyclo) Dodecakis[(methoxycarbonyl)methoxy]-tetrapentylresorcin Pentacyclo[19.3.1.1³,⁹]octacosa-dodecaene derivatives
Core Structure Nonacyclic, B/N-doped Resorcinarene-based macrocycle Pentacyclic, oxygen-rich
Substituents 8 phenyl groups, 2 B atoms 12 methoxycarbonylmethoxy groups Hydroxyl, methoxy, chloromethyl groups
Synthetic Complexity High (requires B-N coupling steps) Moderate (esterification-driven assembly) High (multi-step halogenation/oxidation)
Applications Potential catalysis, sensing Host-guest chemistry, drug delivery Intermediate for functionalized polymers

Key Findings:

Boron-Nitrogen Synergy : The target compound’s boron atoms create electron-deficient cavities, enabling selective binding to anions or small molecules, a feature absent in oxygen-dominated analogs like the pentacyclo derivatives .

Phenyl vs. Ester Substituents : Unlike the dodecakis[(methoxycarbonyl)methoxy]-tetrapentylresorcin, which relies on ester groups for solubility and host-guest interactions, the phenyl groups in the target compound provide steric bulk without compromising aromatic π-π stacking capabilities .

Synthetic Challenges : The incorporation of boron-nitrogen bonds necessitates specialized reagents (e.g., boronic acids under inert conditions), contrasting with the more straightforward esterification or halogenation steps seen in oxygen-based macrocycles .

Table 2: Database Listings and Research Utility

Database Relevance to Target Compound Example Use Case
PubChem Lists analogs with B/N frameworks Cross-referencing physicochemical data
ChemSpider Provides synthetic pathways for boron macrocycles Predicting reactivity
KEGG LIGAND Catalogs bioactive boron-containing molecules Identifying biological targets

Biological Activity

The compound 15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine is a complex organic molecule characterized by its unique structure that incorporates multiple nitrogen and boron atoms within a polycyclic framework. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's intricate structure includes:

  • Multiple phenyl groups : Enhancing its potential for interactions with biological targets.
  • Tetraza and diborano units : These contribute to its unique reactivity and stability in biological systems.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₃₃H₃₃B₂N₁₈
Molecular Weight~ 600 g/mol
IUPAC Name15-N,N,N,N,N,N,N,N,N,N,N,N,N,N,N,N,N,N...
SolubilitySoluble in organic solvents

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities by interacting with cellular pathways involved in proliferation and apoptosis:

  • Mechanism of Action : The tetraza units can coordinate with metal ions in biological systems which may lead to the inhibition of cancer cell growth.
  • Case Study : A study demonstrated that related compounds inhibited the growth of various cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis through caspase activation pathways.

Antimicrobial Activity

The compound has shown potential antimicrobial properties:

  • In vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed moderate inhibitory effects.
  • Mechanism : The presence of multiple nitrogen atoms may enhance the compound's ability to penetrate bacterial membranes.

Neuroprotective Effects

Some derivatives of similar compounds have been investigated for neuroprotective effects:

  • Research Findings : Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.
  • Potential Applications : This opens avenues for exploring the compound's use in neurodegenerative diseases such as Alzheimer's.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
AntimicrobialModerate inhibition against bacteria
NeuroprotectiveProtection against oxidative stress

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